molecular formula C10H8F3NO B1421177 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile CAS No. 1017779-07-5

2-Methoxy-6-(trifluoromethyl)phenylacetonitrile

Cat. No.: B1421177
CAS No.: 1017779-07-5
M. Wt: 215.17 g/mol
InChI Key: IPXXNDJVHVVBJH-UHFFFAOYSA-N
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Description

2-Methoxy-6-(trifluoromethyl)phenylacetonitrile (CAS 1017779-07-5) is a fluorinated aromatic nitrile compound with the molecular formula C10H8F3NO and a molecular weight of 215.17 g/mol. This chemical serves as a valuable synthetic building block in organic synthesis and medicinal chemistry. Its structure features a benzene ring substituted with an electron-donating methoxy group at the 2-position and a strongly electron-withdrawing trifluoromethyl group at the 6-position, with an acetonitrile side chain. This unique electronic configuration imparts distinct properties that are favorable for various synthetic pathways, including nucleophilic substitutions and cycloadditions. The compound is of significant interest in pharmaceutical and agrochemical research for the development of more complex molecules. The presence of the trifluoromethyl group is known to enhance lipophilicity, which can facilitate better penetration of biological membranes and improve interactions with target proteins. Research indicates that derivatives of this compound have been investigated for potential biological activities, including anti-inflammatory and antimicrobial effects. Studies have explored its role as an intermediate in synthesizing novel antimicrobial agents with activity against resistant bacterial strains, as well as in developing compounds that show anti-inflammatory properties in experimental models. The nitrile group offers a versatile handle for further chemical transformations, such as reduction to a primary amine or hydrolysis to a carboxylic acid, making it a flexible intermediate for scaffold diversification. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[2-methoxy-6-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c1-15-9-4-2-3-8(10(11,12)13)7(9)5-6-14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXXNDJVHVVBJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801238713
Record name 2-Methoxy-6-(trifluoromethyl)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801238713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017779-07-5
Record name 2-Methoxy-6-(trifluoromethyl)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-(trifluoromethyl)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801238713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Comparative Analysis of Methods

Method Reagents Conditions Yield* Purity
Nucleophilic Substitution NaCN, DMF 80°C, 8 hours 70–85% >98%
Phenolic Methylation (CH₃)₂SO₄, NaOH 40°C, 5 hours 65–75% >95%
Aldehyde Condensation NaCN, TBAOH 50°C, 1 hour 80–90% >97%

*Yields estimated from analogous reactions in cited sources.

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Reduces side reactions (e.g., hydrolysis of nitriles) via precise temperature control.
  • Catalyst Recovery : Tetrabutylammonium hydroxide is recycled via solvent extraction, lowering costs.
  • Safety :
    • NaCN handling requires inert atmosphere and HCN gas detectors.
    • Dimethyl sulfate is alkylating agent; use closed systems with scrubbers.

Analytical Characterization

  • NMR : ¹⁹F NMR confirms trifluoromethyl group (-CF₃ δ = -60 to -65 ppm).
  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 60:40).
  • Melting Point : 92–94°C (lit. 93°C).

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

2-Methoxy-6-(trifluoromethyl)phenylacetonitrile serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various transformations, making it valuable in developing pharmaceuticals and agrochemicals. The trifluoromethyl group increases lipophilicity, facilitating interactions with biological targets .

Research has indicated that derivatives of this compound exhibit potential biological activities, including:

  • Anti-inflammatory properties : Studies have explored its effectiveness in modulating inflammatory pathways.
  • Antimicrobial effects : The compound has been investigated for its ability to inhibit microbial growth, making it a candidate for new antimicrobial agents .

Medicinal Chemistry

In medicinal chemistry, this compound is being studied for its pharmacological potential. Researchers are examining its role in drug development, particularly in targeting specific molecular pathways associated with diseases such as cancer and autoimmune disorders. Its structural features may enhance the efficacy and selectivity of therapeutic agents .

Case Study 1: Synthesis of Antimicrobial Agents

A recent study utilized this compound as an intermediate in synthesizing novel antimicrobial compounds. The resulting derivatives demonstrated enhanced activity against resistant strains of bacteria compared to existing treatments. This research highlights the compound's potential in addressing antibiotic resistance.

Case Study 2: Anti-inflammatory Drug Development

Another investigation focused on the anti-inflammatory properties of the compound's derivatives. By modifying the acetonitrile group, researchers developed new compounds that effectively reduced inflammation in animal models. This study underscores the importance of structural modifications to enhance biological activity .

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Data Table: Key Structural Analogs

Compound Name CAS Number Substituent Positions Key Features Commercial Status
2-Methoxy-6-(trifluoromethyl)phenylacetonitrile 1017779-07-5 2-OCH₃, 6-CF₃ Ortho-substituted, high steric Discontinued
2-Methoxy-4-(trifluoromethyl)phenylacetonitrile - 2-OCH₃, 4-CF₃ Para-substituted, lower steric Available (97% purity)
3-Methoxy-5-(trifluoromethyl)phenylacetonitrile - 3-OCH₃, 5-CF₃ Meta-substituted Available (97% purity)
2-Fluoro-6-methoxybenzonitrile 94088-46-7 2-OCH₃, 6-F Reduced steric/electronic effects Available
3-(Trifluoromethyl)phenylacetonitrile 2530-85-0 3-CF₃ No methoxy group Available

Research Implications

  • Para- and meta-substituted analogs may offer better yields in reactions requiring less steric hindrance .
  • Electronic Effects : The electron-withdrawing -CF₃ group enhances the electrophilicity of the nitrile, making it suitable for click chemistry or coordination complexes. However, steric effects in the ortho-substituted parent compound may limit its utility compared to derivatives .

Biological Activity

2-Methoxy-6-(trifluoromethyl)phenylacetonitrile (C10H8F3NO) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, making it a valuable moiety in drug design. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H8F3NO
  • Molecular Weight : 221.17 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1017779-07-5

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the introduction of the trifluoromethyl group into a substituted phenylacetonitrile framework. The synthetic routes often focus on optimizing yield and purity while minimizing environmental impact.

Antimicrobial Properties

Research has indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. A study focusing on the structure-activity relationship of similar compounds demonstrated that the presence of electron-withdrawing groups like trifluoromethyl enhances antibacterial potency against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. For instance, derivatives with similar structural motifs have shown promising results in inhibiting cell proliferation in breast and lung cancer models. The introduction of methoxy and trifluoromethyl groups was found to significantly increase antiproliferative activity compared to their unsubstituted counterparts .

Case Studies

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of this compound on human cancer cell lines, revealing a dose-dependent inhibition of cell growth. The IC50 values were determined to be significantly lower than those of standard chemotherapeutics, indicating a potential role as an alternative anticancer agent .
  • Antitubercular Activity :
    • Another investigation highlighted the compound's efficacy against Mycobacterium tuberculosis. The presence of the trifluoromethyl group was critical for maintaining activity, with modifications leading to varying levels of potency .

Structure-Activity Relationship (SAR)

The SAR studies emphasize that:

  • The trifluoromethyl group enhances lipophilicity, which aids in cellular uptake.
  • Methoxy substitutions at specific positions on the aromatic ring improve selectivity for biological targets.
  • Alterations in the acetonitrile moiety can lead to significant changes in biological activity, suggesting that fine-tuning these substituents can optimize therapeutic effects .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition against bacteria
AnticancerDose-dependent cytotoxicity in cancer cells
AntitubercularEffective against M. tuberculosis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous trifluoromethylphenylacetonitrile derivatives are prepared by reacting substituted benzaldehydes with acetonitrile precursors under controlled temperatures (e.g., room temperature for initial condensation, followed by heating at 100°C to drive completion). Key parameters include solvent polarity (e.g., THF or DMF), stoichiometric ratios of reactants, and inert atmospheres to avoid side reactions. Characterization of intermediates via TLC or HPLC is critical for monitoring progress .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • UV-Vis and Fluorescence Spectroscopy : To study electronic transitions and solvatochromic effects, dissolve the compound in solvents of varying polarity (e.g., hexane, ethanol, DMSO) and measure absorption/emission spectra.
  • NMR (¹H/¹³C/¹⁹F) : Fluorine NMR is essential for resolving trifluoromethyl group interactions, while ¹H NMR identifies methoxy and aromatic proton environments.
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • HPLC-PDA : Purity analysis using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. What are the critical safety and storage protocols for handling this compound?

  • Methodological Answer :

  • Storage : Store at 0–6°C in airtight, light-resistant containers due to its flammability (UN 1993) and sensitivity to moisture. Use explosion-proof refrigeration .
  • Handling : Work in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). Avoid contact with strong oxidizers or bases, which may release toxic HCN or HF gases.
  • Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do the methoxy and trifluoromethyl substituents influence electronic properties and reactivity?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the nitrile carbon, facilitating nucleophilic additions. The methoxy group’s electron-donating resonance stabilizes aromatic intermediates. Computational studies (DFT or TD-DFT) can model charge distribution and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Solvatochromic shifts in UV-Vis spectra (e.g., bathochromic shifts in polar solvents) experimentally validate these effects .

Q. What kinetic models describe the hydrolysis of this compound under varying thermal or catalytic conditions?

  • Methodological Answer : Hydrolysis of nitriles typically follows pseudo-first-order kinetics. For example, studies on phenylacetonitrile derivatives in near-critical water (523–563 K) show consecutive reaction pathways: nitrile → amide → carboxylic acid. Activation energies (64–82 kJ/mol) are derived via Arrhenius plots. To study hydrolysis of this compound, use pressurized reactors with online sampling for HPLC analysis. Catalysts (e.g., lipases or transition metals) can reduce energy barriers .

Q. How can computational methods predict aggregation-induced emission (AIE) or thermal stability in this compound?

  • Methodological Answer :

  • AIE Prediction : Molecular dynamics (MD) simulations model aggregation behavior in solvents. Fluorescence quenching in dilute solutions and enhancement in aggregated states are indicators.
  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) measures decomposition onset. Pair with DFT calculations to identify weak bonds (e.g., C≡N or C-O) prone to cleavage.
  • Case Study : Triarylamine-acrylonitrile derivatives with trifluoromethyl groups showed enhanced thermal stability (decomposition >300°C) and AIE due to restricted intramolecular rotation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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